Antifungal Potency: Class-Level MIC Comparison Against Candida albicans
While direct MIC data for the ethyl ester prodrug is not publicly available, structurally analogous 1,2,4-triazole-phenoxy derivatives demonstrate potent activity against Candida albicans. The closest published analog, a 1,2,4-triazole with a phenoxy substituent, exhibited an MIC of 10.2 μM against C. albicans [1]. In contrast, the clinical standard fluconazole shows a significantly higher MIC (≥ 104 μM, ~32 μg/mL) against the same strain under identical CLSI M27-A3 microdilution conditions [2]. The 4,5-dimethylphenoxy substitution on the target compound is predicted to enhance hydrophobic packing within the CYP51 active site versus monosubstituted analogs, potentially lowering MIC further [1].
| Evidence Dimension | In vitro antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | Predicted: MIC < 10 μM (based on SAR of phenoxy-triazole class) |
| Comparator Or Baseline | Fluconazole: MIC = 104 μM (32 μg/mL); Closest analog (phenoxy-triazole): MIC = 10.2 μM |
| Quantified Difference | Fluconazole: >10-fold potency advantage for triazole-phenoxy class; analog-to-target difference unknown until assayed |
| Conditions | CLSI M27-A3 broth microdilution; 24–48 h incubation |
Why This Matters
This establishes the compound as a candidate scaffold for achieving superior anti-Candida potency relative to fluconazole, the most commonly procured azole for antifungal research.
- [1] Kazeminejad, Z. et al. Novel 1,2,4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 2022, 4584846. View Source
- [2] CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3, 2008. View Source
